trans-3-Amino-4-methyltetrahydrofuran hydrochloride is a chemical compound characterized by the molecular formula . It is a derivative of tetrahydrofuran, which is a cyclic ether widely used in organic synthesis. This compound serves as an important building block in the synthesis of more complex molecules and has potential applications in medicinal chemistry and industrial processes. Its unique structure allows for various chemical transformations, making it valuable in both research and industrial applications.
The compound is classified under heterocyclic organic compounds due to its cyclic structure containing nitrogen. It is synthesized through specific chemical reactions involving tetrahydrofuran derivatives and hydrochloric acid. The hydrochloride form indicates that the compound is combined with hydrochloric acid, enhancing its solubility and stability in various solvents.
The synthesis of trans-3-Amino-4-methyltetrahydrofuran hydrochloride typically involves the reaction of 3-Amino-4-methyltetrahydrofuran with hydrochloric acid. This reaction is conducted under controlled conditions to ensure the formation of the desired product.
The molecular structure of trans-3-Amino-4-methyltetrahydrofuran hydrochloride features a tetrahydrofuran ring with an amino group at the third position and a methyl group at the fourth position.
trans-3-Amino-4-methyltetrahydrofuran hydrochloride can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly affects the yield and selectivity of these reactions, making careful planning essential for successful synthesis.
The mechanism of action for trans-3-Amino-4-methyltetrahydrofuran hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems.
trans-3-Amino-4-methyltetrahydrofuran hydrochloride has several significant applications:
This compound's versatility makes it a valuable tool in scientific research, particularly in organic chemistry and medicinal development. Its ability to undergo various chemical reactions enhances its utility across multiple fields, including pharmaceuticals and material science.
Tetrahydrofuran (THF) amino acids constitute a specialized class of bioactive molecules where the heterocyclic oxygen atom enables hydrogen-bonding interactions critical for target binding. trans-3-Amino-4-methyltetrahydrofuran hydrochloride belongs to the γ-amino acid subclass, defined by the separation of amino and carboxyl functionalities by two carbon atoms within the THF ring. The trans-junction of its 3-amino and 4-methyl groups creates a rigid spatial arrangement that profoundly influences its conformational behavior and molecular recognition properties. This stereochemical rigidity differentiates it from flexible acyclic analogs and underpins its utility in constraining peptide backbones.
Table 1: Structural and Functional Classification of Bioactive Tetrahydrofuran Derivatives
Core Structure | Substituent Pattern | Biological Role | Representative Bioactive Compound |
---|---|---|---|
THF α-amino acids | C1-amino/C1-carboxyl | Peptide backbone modification | Hydantocidin intermediates [3] |
THF β-amino acids | C1-amino/C2-carboxyl | γ-Turn induction in peptides | Glycopeptide mimetics [3] |
THF γ-amino acids | C1-amino/C3-carboxyl | Conformational constraint | trans-3-Amino-4-methyl-THF HCl |
THF δ-amino acids | C1-amino/C4-carboxyl | Chelating agents | Metal-binding scaffolds [3] |
4-Methyl-THF derivatives | C4-methyl substitution | Lipophilicity modulation | INE963 antimalarial [1] |
The 4-methyl group in this compound serves dual purposes: it enhances lipophilicity for improved membrane permeability and introduces an additional chiral center that amplifies stereochemical complexity. This methyl-bearing carbon generates a gem-dialkyl effect that further restricts ring conformation—a feature exploited in the design of protease inhibitors where precise orientation of catalytic residues is required. The hydrochloride salt counterion improves solubility in biological matrices while maintaining the zwitterionic character necessary for ionic interactions with target proteins. When integrated into peptidomimetic structures, this THF scaffold imposes extended conformations that disrupt secondary structures like α-helices, making it valuable for targeting "undruggable" protein-protein interfaces.
The exploration of tetrahydrofuran amino acids originated from natural product isolation studies in the 1990s, with early syntheses focused on carbohydrate-derived scaffolds due to their inherent chirality and biocompatibility. Initial routes employed aza-Michael additions onto furanose glycals or ring-opening protocols of anhydro sugars, but suffered from poor stereocontrol and low yields [3]. The development of asymmetric hydrogenation and chiral pool strategies in the early 2000s marked a turning point, enabling stereoselective access to key intermediates like trans-4-aminotetrahydrofuran-3-carboxylic acid derivatives [7]. These advances coincided with growing recognition of THF scaffolds' potential to address pharmacokinetic limitations of aromatic heterocycles.
Table 2: Key Milestones in Tetrahydrofuran Amino Acid Synthesis and Application
Time Period | Synthetic Advance | Medicinal Chemistry Impact | Representative Applications |
---|---|---|---|
1990–2000 | Carbohydrate-based cyclizations | Limited to natural product analogs | Hydantocidin synthesis [3] |
2000–2010 | Transition metal-catalyzed asymmetric synthesis | First-generation THF-based protease inhibitors | Antiviral peptidomimetics [3] |
2010–2020 | Organocatalytic desymmetrization strategies | Improved brain penetration for CNS targets | Neurokinin antagonists [4] |
2020–Present | Biocatalytic & green chemistry approaches | Renewable sourcing (levulinic acid) | Sustainable chiral synthons [9] |
The emergence of 4-methyl substituted derivatives paralleled industry-wide efforts to combat metabolic lability in lead compounds. The methyl group provided steric shielding against oxidative enzymes while maintaining favorable logP profiles—addressing the "metabolic soft spot" problem prevalent in early THF drugs. Modern routes increasingly leverage biomass-derived precursors like levulinic acid (4-oxopentanoic acid), identified by the U.S. Department of Energy as a top platform chemical [9]. Contemporary catalytic methods enable direct conversion of levulinic acid to chiral THF γ-amino acids via reductive amination or enzymatic desymmetrization, aligning with green chemistry principles:
Levulinic acid → Microbial transaminase → Chiral 5-methylpyrrolidinone → THF ring expansion → trans-3-Amino-4-methyltetrahydrofuran derivatives [9]
Industrial adoption accelerated when pharmaceutical developers recognized THF scaffolds' ability to circumvent kinase promiscuity—a critical limitation in early kinase inhibitors. The INE963 antimalarial program demonstrated that 4-methyl-THF cores could achieve >100-fold selectivity over human kinases compared to flat heterocycles [1]. This selectivity stemmed from the scaffold's inability to adopt planar conformations required for ATP-binding pocket engagement, thereby reducing off-target effects.
The trans-configuration between C3-amino and C4-methyl substituents in 3-amino-4-methyltetrahydrofuran hydrochloride creates a diequatorial orientation that minimizes 1,3-diaxial strain and stabilizes a low-energy chair-like conformation. This precise spatial arrangement governs three-dimensional complementarity with biological targets, where subtle stereochemical inversions can abolish activity. Studies on THF-containing kinase inhibitors demonstrated that trans-isomers exhibited 50-fold greater potency than cis-counterparts due to optimal vector alignment of hydrogen bond donors/acceptors [1]. The methyl group's stereochemistry further modulates target engagement kinetics—the (3R,4R) configuration in some derivatives accelerates association rates with parasitic proteases versus mammalian orthologs.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3